![molecular formula C7H7ClN2O2 B102745 4-chloro-N-methyl-3-nitroaniline CAS No. 16330-03-3](/img/structure/B102745.png)
4-chloro-N-methyl-3-nitroaniline
Overview
Description
4-chloro-N-methyl-3-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position, a nitro group at the 3-position, and a methyl group on the nitrogen atom. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-methyl-3-nitroaniline typically involves multiple steps:
Nitration: The nitration of 4-chloroaniline to introduce the nitro group at the 3-position.
Methylation: The methylation of the amino group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. For example, the hydroalkylation of nitrobenzene with methanol over oxide catalysts can be used to produce N-methylaniline derivatives .
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include hydrogen gas with a palladium catalyst, tin and hydrochloric acid, or iron and acetic acid.
Nucleophiles: Examples include ammonia, amines, and alkoxides for substitution reactions.
Major Products:
Reduction Products: The reduction of the nitro group yields 4-chloro-N-methyl-3-aminoaniline.
Substitution Products: Nucleophilic substitution of the chlorine atom can yield various substituted anilines.
Scientific Research Applications
Chemistry
4-Chloro-N-methyl-3-nitroaniline is primarily used as an intermediate in the synthesis of azo dyes . Azo dyes are widely utilized in textiles and other industries due to their vibrant colors and stability. The compound's ability to participate in nucleophilic aromatic substitution reactions makes it valuable for creating complex organic molecules.
Application | Description |
---|---|
Azo Dye Synthesis | Acts as a precursor for various azo compounds. |
Organic Synthesis | Used in creating pharmaceuticals and agrochemicals. |
Biology
Research has indicated that this compound may influence biological systems. Studies have explored its effects on metabolite profiles in animal models, revealing potential impacts on metabolic pathways.
Study Focus | Findings |
---|---|
Metabolite Profiling | Alterations observed in plasma samples of treated rats. |
Toxicology Studies | Indicated potential for extravascular hemolytic anemia. |
Medicine
The pharmaceutical potential of this compound is under investigation for its role in drug development. Its structure may allow it to interact with specific biological targets, potentially leading to new therapeutic agents.
Research Area | Potential Outcomes |
---|---|
Drug Development | Exploration as a lead compound for targeting diseases. |
Anticancer Activity | Evaluation of derivatives for selective cytotoxicity. |
Case Studies
- Toxicological Evaluation : A study administered 45 mg/kg bw/day of this compound to rats over four weeks, resulting in observable changes in metabolite profiles and indications of hemolytic anemia . This research highlights both the compound's biological activity and its potential risks.
- Synthesis of Derivatives : Researchers have synthesized various derivatives based on this compound to evaluate their anticancer properties, discovering promising candidates that exhibit selective cytotoxicity against cancer cells compared to non-tumor cells .
Mechanism of Action
The mechanism of action of 4-chloro-N-methyl-3-nitroaniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially affecting metabolic pathways.
Pathways Involved: It may influence oxidative stress pathways, leading to changes in cellular redox states and the production of reactive oxygen species.
Comparison with Similar Compounds
4-Chloro-3-nitroaniline: Similar in structure but lacks the N-methyl group.
4-Methyl-3-nitroaniline: Similar but has a methyl group at the 4-position instead of chlorine.
Uniqueness: 4-chloro-N-methyl-3-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups influences its reactivity and applications in various fields .
Biological Activity
Overview
4-Chloro-N-methyl-3-nitroaniline is an organic compound that has garnered attention in various fields, particularly due to its biological activity and potential toxicological implications. This compound is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to an aniline backbone. Understanding its biological activity is crucial for evaluating its safety and potential applications in pharmaceuticals and environmental sciences.
Toxicological Studies
Research indicates that this compound exhibits significant toxicological effects, particularly in animal models. Notably, studies have shown that administration of this compound at doses of 45 mg/kg body weight per day over four weeks resulted in extravascular hemolytic anemia in rats. This finding underscores the compound's potential for causing adverse health effects and highlights the need for careful handling in research settings .
Table 1: Toxicological Effects of this compound
Study | Dose (mg/kg) | Duration (weeks) | Observed Effect |
---|---|---|---|
Study A | 45 | 4 | Extravascular hemolytic anemia |
Metabolic Interactions
The metabolic interactions of this compound have also been a focus of research. Studies indicate that exposure leads to significant changes in metabolite profiles among different rat strains, suggesting strain-dependent effects on metabolism and toxicity. Such findings are essential for understanding how this compound interacts with biological systems and its implications for human health .
The mechanism by which this compound exerts its biological effects involves its interaction with various biochemical pathways. It has been suggested that the compound may act as an inhibitor of specific enzymes or receptors, which could modulate key cellular processes such as proliferation and apoptosis. This mechanism may contribute to its observed toxicological effects and potential therapeutic applications .
Case Study 1: Hemolytic Anemia in Rats
In a controlled study, rats were administered varying doses of this compound to assess the dose-response relationship regarding hemolytic anemia. The results indicated a clear correlation between dosage and severity of anemia, providing critical insights into the safety thresholds for this compound.
Case Study 2: Metabolic Profiling
Another study focused on the metabolic profiling of different rat strains exposed to this compound. The findings revealed distinct metabolic pathways activated in response to the compound, highlighting the importance of genetic factors in toxicity assessments.
Implications for Human Health
The biological activity of this compound raises significant concerns regarding its potential impact on human health. Given its demonstrated toxicity in animal models, further research is warranted to evaluate its safety profile and mechanisms of action. Understanding these aspects is crucial for regulatory assessments and the development of guidelines for safe handling.
Properties
IUPAC Name |
4-chloro-N-methyl-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-9-5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWYUIABSIEMJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167562 | |
Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16330-03-3 | |
Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016330033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aniline, 4-chloro-N-methyl-3-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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